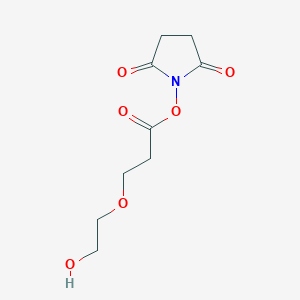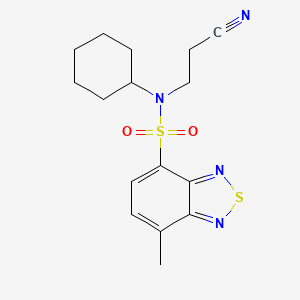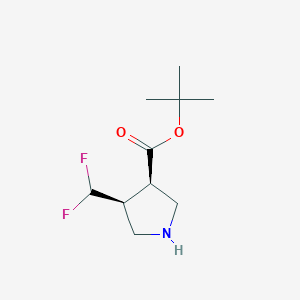![molecular formula C7H12O B11718317 [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol es un compuesto bicíclico con una estructura única que incluye un anillo de ciclopropano fusionado a un anillo de ciclobutano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol se puede lograr a través de varios métodos. Un enfoque común implica la anulación (3 + 2) de ciclopropenos con aminociclopropanos utilizando un catalizador fotoredox orgánico o de iridio bajo irradiación LED azul . Este método proporciona buenos rendimientos y alta diastereoselectividad, lo que lo hace adecuado para producir andamios bicíclicos valiosos con múltiples estereocentros.
Métodos de Producción Industrial
Los métodos de producción industrial para [(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol no están bien documentados en la literatura. La escalabilidad de la reacción de anulación (3 + 2) sugiere que podría adaptarse para la producción a gran escala con la optimización adecuada de las condiciones de reacción y los catalizadores.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados de alcohol.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales, como haluros o aminas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Reactivos como el cloruro de tionilo (SOCl₂) o el tribromuro de fósforo (PBr₃) se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios derivados de alcohol.
Aplicaciones Científicas De Investigación
[(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas complejas y estudiar mecanismos de reacción.
Biología: El compuesto se puede utilizar en el desarrollo de moléculas bioactivas y el estudio de interacciones enzimáticas.
Industria: Se puede utilizar en la producción de materiales con propiedades únicas, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de [(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas pueden variar, pero normalmente incluyen la unión a sitios activos o la alteración de la conformación de las moléculas diana .
Comparación Con Compuestos Similares
Compuestos Similares
trans-Sabinol: Un isómero estereoisómero con características estructurales similares pero diferente estereoquímica.
cis-Sabinol: Otro estereoisómero con diferente estereoquímica.
Biciiclo[3.1.0]hexan-3-ol, 4-metilen-1-(1-metiletil)-: Un compuesto con una estructura bicíclica similar pero diferentes grupos funcionales.
Singularidad
[(1R,5R)-biciclo[3.1.0]hexan-3-il]metanol es único debido a su estereoquímica específica y la presencia de un grupo hidroxilo, lo que le confiere propiedades químicas y físicas distintas. Estas características lo hacen valioso para diversas aplicaciones, particularmente en la síntesis de moléculas y materiales complejos.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
[(1R,5R)-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t6-,7-/m0/s1 |
Clave InChI |
UPIIUAPEQOCMGL-BQBZGAKWSA-N |
SMILES isomérico |
C1[C@H]2[C@H]1CC(C2)CO |
SMILES canónico |
C1C(CC2C1C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)



![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)


